Ttnpb
Overview
Description
Mechanism of Action
Target of Action
TTNPB, an analog of retinoic acid, potently and selectively activates retinoic acid receptors (RARs). It has been shown to have a high affinity for RARα, RARβ, and RARγ . These receptors play a crucial role in regulating gene expression, cellular growth, and differentiation.
Mode of Action
This compound interacts with its targets, the retinoic acid receptors, leading to changes in gene expression. Specifically, it promotes cellular adhesion and self-renewal through the upregulation of Claudin 2 and HoxA1 . Claudin 2 is a protein involved in tight junctions between cells, while HoxA1 is a homeobox gene that plays a role in embryogenesis and cell differentiation.
Biochemical Pathways
The activation of retinoic acid receptors by this compound affects several biochemical pathways. The upregulation of Claudin 2 and HoxA1 suggests that this compound may influence pathways related to cell adhesion, self-renewal, and differentiation . .
Pharmacokinetics
One study administered this compound as a single oral bolus to pregnant hamsters to determine the maternal plasma pharmacokinetic profile and peripheral tissue distribution patterns . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been shown to promote the clonal expansion of human pluripotent stem cells (hPSCs). It increases hPSC cloning efficiency and cell number expansion . Furthermore, this compound-treated cells display a normal karyotype, pluripotency, and can stochastically differentiate into all three germ layers both in vitro and in vivo .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as Y-27632, a Rho-associated protein kinase inhibitor, can synergistically increase hPSC cloning efficiency when combined with this compound . .
Biochemical Analysis
Biochemical Properties
TTNPB interacts with retinoic acid receptors (RARs), which are nuclear transcription factors . Upon binding to these receptors, this compound induces conformational changes that enable the formation of active transcriptional complexes . This interaction leads to the ligand-activated transcription of genes that possess retinoic acid responsive elements .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to promote the clonal expansion of human pluripotent stem cells by upregulating CLDN2 and HoxA1 . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to RARs and inducing conformational changes that enable the formation of active transcriptional complexes . Through this mechanism, this compound modulates the expression of genes involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and embryonic development .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it has been observed that this compound-treated cells show two times higher aggregate formation and cell proliferation compared to control groups in suspension culture . This suggests that the effects of this compound can change over time in laboratory settings.
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently limited. It is known that this compound has been used in various concentrations to study its effects on different cellular processes .
Metabolic Pathways
This compound is involved in the retinoic acid signaling pathway . It interacts with retinoic acid receptors (RARs), which are nuclear transcription factors . The activation of these receptors leads to the modulation of the expression of genes involved in various cellular processes .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its interaction with nuclear transcription factors, it is likely that this compound localizes to the nucleus where it can exert its effects on gene transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
TTNPB can be synthesized through a multi-step process involving the condensation of appropriate starting materials. The synthesis typically involves the following steps:
Formation of the naphthalene ring system: This step involves the cyclization of a suitable precursor to form the naphthalene ring system.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through a series of reactions, including oxidation and esterification.
Formation of the double bond: The final step involves the formation of the double bond through a Wittig reaction or similar method.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
TTNPB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
TTNPB has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying retinoid chemistry.
Biology: Employed in studies of cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders, cancer, and other diseases.
Industry: Utilized in the development of new pharmaceuticals and cosmetic products
Comparison with Similar Compounds
Similar Compounds
All-trans retinoic acid: Another potent RAR agonist with similar biological activities.
9-cis retinoic acid: A natural retinoid that also activates RARs and retinoid X receptors (RXRs).
Uniqueness of TTNPB
This compound is unique due to its high potency and selectivity for RARs, making it a valuable tool for studying retinoid biology and developing retinoid-based therapies. Its ability to promote clonal expansion of human pluripotent stem cells further highlights its potential in regenerative medicine .
Properties
IUPAC Name |
4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O2/c1-16(14-17-6-8-18(9-7-17)22(25)26)19-10-11-20-21(15-19)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIVPCKZDPCJJY-JQIJEIRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)C(=O)O)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040743 | |
Record name | 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71441-28-6 | |
Record name | TTNPB | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71441-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AGN 191183 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071441286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arotinoid acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TTNPB | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AROTINOID ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/673M8C29UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
240-241 °C | |
Record name | Arotinoid acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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